molecular formula C14H15BrN4O B2885664 1-(2-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1798662-27-7

1-(2-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2885664
CAS No.: 1798662-27-7
M. Wt: 335.205
InChI Key: CCLDNWUNFNKNNG-UHFFFAOYSA-N
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Description

1-(2-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromobenzoyl group, a triazole ring, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

1-(2-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of this compound is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with its target, HSP90, by binding to it. Preliminary HSP90 binding assay showed that compounds with similar structures exhibited significant HSP90α binding affinity . Molecular modeling studies also confirmed possible mode of interaction between the compound and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The compound affects the pathways involving HSP90. HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .

Pharmacokinetics

It is known that the presence of the 1,2,3-triazole ring in a compound can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The result of the compound’s action is the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This can potentially disrupt the processes of tumorigenesis, making it a promising anticancer drug target .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves the following steps:

    Formation of the Bromobenzoyl Intermediate: The initial step involves the bromination of benzoyl chloride to form 2-bromobenzoyl chloride.

    Formation of the Triazole Intermediate: The triazole ring is synthesized through a cycloaddition reaction involving an azide and an alkyne.

    Coupling Reaction: The final step involves the coupling of the 2-bromobenzoyl chloride with the triazole intermediate in the presence of a piperidine ring under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the triazole and piperidine rings.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of a base and a polar aprotic solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Comparison with Similar Compounds

1-(2-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can be compared with other similar compounds, such as:

    1-(2-Chlorobenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: Similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and properties.

    1-(2-Bromobenzoyl)-4-(1H-1,2,3-triazol-1-yl)morpholine: Similar structure but with a morpholine ring instead of a piperidine ring, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-bromophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O/c15-13-4-2-1-3-12(13)14(20)18-8-5-11(6-9-18)19-10-7-16-17-19/h1-4,7,10-11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLDNWUNFNKNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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